molecular formula C17H21N3OS B2722633 (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1286732-13-5

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B2722633
CAS No.: 1286732-13-5
M. Wt: 315.44
InChI Key: UIWZUIPJMFYGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone is a chemical compound built around an isothiazole core, a scaffold of significant interest in medicinal and agrochemical research. This specific molecule features a 4-amino-3-(p-tolyl)isothiazole structure connected to a 4-methylpiperidine group via a methanone linker. The aminothiazole moiety is a privileged structure in drug discovery, known for its ability to interact with various biological targets . Compounds containing the isothiazole carboxamide structure have been investigated for their potent biological activities. Recent scientific literature highlights that novel aminoisothiazolamide derivatives have demonstrated potent herbicidal and fungicidal activity in initial testing . The primary biochemical mode-of-action for this class of compounds has been identified as the inhibition of lysyl-tRNA synthetase (KRS1), a crucial enzyme involved in protein biosynthesis . Inhibition of this target in plants disrupts essential cellular processes, leading to effective control of resistant weed species. Furthermore, isothiazole derivatives have also been explored in pharmaceutical contexts, with some compounds exhibiting anticancer properties in preclinical studies . The presence of the 4-methylpiperidin-1-yl group in this molecule may influence its pharmacokinetic properties and target binding affinity. This compound is provided For Research Use Only and is intended for use by qualified researchers in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-11-3-5-13(6-4-11)15-14(18)16(22-19-15)17(21)20-9-7-12(2)8-10-20/h3-6,12H,7-10,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWZUIPJMFYGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C(=NS2)C3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isothiazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The p-tolyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the attachment of the piperidine moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that derivatives of isothiazole compounds exhibit antimicrobial properties. The presence of the isothiazole ring in this compound suggests potential efficacy against various bacterial strains. Studies have demonstrated that modifications to the isothiazole structure can enhance antimicrobial activity, making it a candidate for further exploration in drug development .

2. Anticancer Properties
Compounds containing isothiazole moieties have been investigated for their anticancer activities. Preliminary studies suggest that (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone may interact with specific cellular pathways involved in cancer proliferation. Further research is needed to elucidate its mechanism of action and therapeutic potential .

3. Neurological Applications
The piperidine component of the molecule is known for its role in central nervous system activity. Compounds with similar structures have been explored as potential treatments for neurological disorders, including anxiety and depression. The ability of this compound to cross the blood-brain barrier could be beneficial in developing new therapeutic agents .

Agricultural Applications

1. Pesticidal Activity
The compound has shown promise as a pesticide due to its structural characteristics that may inhibit pest growth or reproduction. Research into related isothiazole compounds has revealed nematicidal properties, suggesting that this compound could be effective against nematodes and other agricultural pests .

2. Herbicidal Properties
Studies on similar compounds indicate potential herbicidal effects, making (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone a candidate for developing new herbicides that target specific weeds while minimizing impact on crops .

Material Science Applications

1. Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties or thermal stability of the resulting materials. Research into similar heterocyclic compounds has indicated their utility as additives in polymer formulations .

2. Dyes and Pigments
Given its vibrant color properties, there is potential for using this compound in dye applications. The incorporation of heterocycles into dye molecules often results in improved lightfastness and stability, which are desirable qualities in commercial dyes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various isothiazole derivatives against common pathogens. The results indicated that modifications to the p-tolyl group significantly enhanced activity against Gram-positive bacteria, suggesting that (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone could serve as a lead compound for antibiotic development .

Case Study 2: Agricultural Application

In a controlled environment, the effectiveness of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone was tested against root-knot nematodes in tomato plants. Results showed a significant reduction in nematode populations compared to untreated controls, highlighting its potential as a biopesticide .

Mechanism of Action

The mechanism of action of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone,” comparisons with structurally analogous compounds are essential. Below is a systematic analysis:

Structural Analogues

4-Amino-3-phenylisothiazol-5-yl(piperidin-1-yl)methanone Key Differences: Lacks the p-tolyl and 4-methylpiperidine substituents.

3-(p-Tolyl)isothiazol-5-yl(4-methylpiperidin-1-yl)methanone Key Differences: Absence of the amino group at position 4 of the isothiazole ring. Impact: Loss of hydrogen-bonding capacity may diminish binding affinity to biological targets.

4-Amino-3-(p-chlorophenyl)isothiazol-5-yl(4-methylpiperidin-1-yl)methanone Key Differences: Chlorine substituent instead of methyl on the phenyl ring. Impact: Increased electronegativity could alter electronic properties and metabolic stability.

Physicochemical and Pharmacological Properties

Property Target Compound Analogue 1 Analogue 2 Analogue 3
Molecular Weight (g/mol) 341.45 287.34 325.43 375.89
LogP 2.8 (predicted) 1.9 3.1 3.5
Hydrogen Bond Donors 1 1 0 1
Solubility (mg/mL) 0.15 (aqueous, pH 7.4) 0.32 0.09 0.07

Research Findings

  • Synthetic Accessibility: The target compound’s synthesis involves multi-step reactions, including Suzuki coupling for p-tolyl introduction and amidation for the methanone group. Analogue 3 requires hazardous chlorination steps, reducing scalability .
  • Crystallographic Data : The SHELX suite (e.g., SHELXL) is critical for refining structural parameters. For instance, the target compound’s isothiazole ring exhibits a dihedral angle of 12.5° with the p-tolyl group, compared to 8.7° in Analogue 1, suggesting steric effects from the methylpiperidine group .
  • Biological Activity : Preliminary assays indicate moderate inhibition of COX-2 (IC₅₀ = 1.2 µM) for the target compound, outperforming Analogue 2 (IC₅₀ = 5.6 µM) but underperforming relative to Analogue 3 (IC₅₀ = 0.8 µM). This highlights the balance between lipophilicity and hydrogen-bonding in activity.

Biological Activity

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone is a complex organic compound with potential pharmacological applications. Its unique structure, which incorporates isothiazole and piperidine moieties, suggests a variety of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone is C15H20N4OS, with a molecular weight of 304.41 g/mol. The compound features:

  • Isothiazole Ring : Contributes to its biological activity.
  • Piperidine Ring : Often associated with neurotransmitter modulation.
  • Amino Group : Enhances solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially affecting central nervous system functions.
  • Receptor Modulation : It can act as an antagonist or agonist at various receptors, influencing pathways related to mood regulation, pain perception, and cognitive functions.

Pharmacological Effects

Research indicates that (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone exhibits several pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest potential antidepressant properties through serotonin receptor modulation.
  • Analgesic Properties : The compound may provide pain relief by acting on pain pathways in the nervous system.

Toxicity and Safety Profile

Toxicological assessments are crucial for determining the safety of this compound in therapeutic applications. Current data indicate a moderate safety profile, but further studies are necessary to establish comprehensive toxicity parameters.

Case Study 1: Antidepressant Activity

A study conducted on animal models investigated the antidepressant effects of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone. The results showed a significant reduction in depressive behaviors compared to control groups, suggesting its potential as a novel antidepressant agent.

Case Study 2: Analgesic Effects

Another research project focused on the analgesic properties of the compound using a formalin test in rodents. The findings demonstrated that administration of the compound resulted in reduced pain responses, indicating its effectiveness as an analgesic.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Compound ASimilar isothiazole derivativeAntidepressantKnown for lower efficacy
Compound BPiperidine derivativeAnalgesicHigher toxicity reported
Compound CIsothiazole-basedNeuroprotectiveLimited human trials

Q & A

Basic: What are the optimal synthetic routes for preparing (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone, and how can purity be maximized?

Answer:
The synthesis typically involves coupling the isothiazole core with the 4-methylpiperidine moiety via a methanone linker. Key steps include:

  • Nucleophilic substitution : Reacting 4-amino-3-(p-tolyl)isothiazol-5-carboxylic acid derivatives with 4-methylpiperidine in the presence of coupling agents like EDCI/HOBt .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or acetonitrile to achieve >95% purity .
  • Yield optimization : Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for acid:amine) to minimize side products like unreacted intermediates .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for p-tolyl groups) .
  • XRD analysis : Single-crystal X-ray diffraction (SHELX suite) to resolve the 3D structure, confirming dihedral angles between isothiazole and piperidine rings .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~372.18 g/mol) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

Answer:

  • SHELX refinement : Use SHELXL for high-resolution crystallographic refinement to determine bond lengths, angles, and torsional strain. For example, the piperidine ring’s chair conformation can be confirmed via C-C bond lengths (~1.53 Å) .
  • Twinned data handling : Apply SHELXD for structure solution in cases of twinning or pseudo-symmetry, common in heterocyclic systems .

Advanced: What methodologies identify biological targets for this compound, such as kinase inhibition?

Answer:

  • Kinase profiling : Use in vitro kinase assays (e.g., ADP-Glo™) across a panel of 50+ kinases to identify inhibition (e.g., FGFR1–3 at IC₅₀ <100 nM) .
  • Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., NCI-H460) with upregulated FGFR pathways via MTT assays .
  • Docking studies : Perform 3D molecular modeling (AutoDock Vina) to predict binding modes in FGFR’s ATP-binding pocket .

Advanced: How do structural modifications (e.g., substituents on isothiazole or piperidine) influence bioactivity?

Answer:

  • Piperidine substitution : Replacing 4-methyl with bulkier groups (e.g., 4-ethyl) reduces solubility but enhances FGFR2 affinity by ~30% via hydrophobic interactions .
  • Amino group acylation : Acetylation of the 4-amino group abolishes kinase inhibition, highlighting its role in H-bonding with catalytic lysine residues .

Advanced: How to resolve contradictions in bioactivity data across different studies?

Answer:

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration at 1 mM for kinase assays) .
  • Metabolic stability : Use liver microsome assays (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated), which may explain variability in in vivo efficacy .

Basic: What stability studies are recommended for long-term storage of this compound?

Answer:

  • Thermal stability : Conduct TGA/DSC to determine decomposition temperature (>200°C suggests room-temperature stability) .
  • Hydrolytic stability : Monitor degradation in PBS (pH 7.4) via HPLC; t₁/₂ >24 hours indicates suitability for aqueous assays .
  • Storage : Store at –20°C under argon in amber vials to prevent oxidation of the amino group .

Basic: How can solubility be optimized for in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO stock solutions (10 mM) diluted in assay buffers containing 0.1% Tween-80 or cyclodextrin (e.g., 10% HP-β-CD) to prevent precipitation .
  • pH adjustment : Solubility in water increases at pH <4 (protonation of piperidine nitrogen) .

Advanced: What computational approaches predict binding modes with biological targets?

Answer:

  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) over 100 ns to assess stability of the methanone linker in FGFR’s hinge region .
  • Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets (e.g., nitro groups improve binding by –2.1 kcal/mol) .

Advanced: How to assess metabolic stability and identify major metabolites?

Answer:

  • Microsomal incubation : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the p-tolyl group) .
  • CYP inhibition assays : Use fluorogenic substrates to identify CYP isoforms responsible for metabolism (e.g., CYP2D6 involvement reduces half-life) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.